3-Iodo-4-methylbenzoyl chloride
Overview
Description
3-Iodo-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoyl chloride can be synthesized from 3-iodo-4-methylbenzoic acid. The typical method involves the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride in chloroform. The reaction is carried out at elevated temperatures (around 60-80°C) for several hours. The resulting product is then purified to obtain this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative.
Scientific Research Applications
3-Iodo-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Benzoyl chloride: The parent compound without the iodine and methyl substitutions.
3-Iodobenzoyl chloride: Similar structure but lacks the methyl group.
4-Methylbenzoyl chloride: Similar structure but lacks the iodine atom.
Uniqueness: 3-Iodo-4-methylbenzoyl chloride is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
3-iodo-4-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQBCLTGOENLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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